Sodium hexahydroxyplatinate(IV)
Description
Significance of Platinum(IV) Hydroxo Complexes in Contemporary Inorganic Chemistry
Platinum(IV) hydroxo complexes are a class of coordination compounds that play a crucial role in modern inorganic chemistry. These complexes are characterized by a central platinum atom in the +4 oxidation state surrounded by hydroxyl (-OH) ligands. The octahedral geometry of these d⁶ complexes renders them kinetically inert, which means they undergo ligand exchange reactions slowly. rsc.orgnih.gov This stability is a key feature that underpins their utility in various fields.
The significance of platinum(IV) hydroxo complexes extends to their role as prodrugs in medicinal chemistry. nih.govacs.org The inert nature of the Pt(IV) center allows for the design of compounds that can be activated under specific biological conditions, reducing to the more reactive Pt(II) form. nih.gov This strategy aims to minimize side effects and enhance the therapeutic efficacy of platinum-based anticancer agents. rsc.orgnih.gov Furthermore, the axial ligands in these octahedral complexes, which can be hydroxo groups, can be modified to fine-tune the compound's properties, such as solubility and reduction potential. rsc.orgnih.gov
In materials science, platinum(IV) hydroxo complexes serve as valuable precursors for the synthesis of platinum-based catalysts and advanced materials. chemimpex.com Their stability and solubility in aqueous solutions facilitate their use in electrochemical applications, including the development of fuel cells and sensors. chemimpex.com
Historical Context and Evolution of Research on Sodium Hexahydroxyplatinate(IV)
Initially, interest in such compounds was likely academic, focusing on understanding the coordination chemistry of platinum. However, with the discovery of the anticancer properties of cisplatin, research into other platinum complexes, including Pt(IV) compounds, intensified. researchgate.net The exploration of Sodium Hexahydroxyplatinate(IV) and related hydroxo complexes has been propelled by the desire to create more effective and less toxic platinum-based drugs. nih.govacs.org
More recently, the focus has expanded to include its catalytic applications, particularly in environmental remediation and the development of fuel cells. chemimpex.comevitachem.com The synthesis of nanostructured catalysts from precursors like Sodium Hexahydroxyplatinate(IV) represents a modern frontier in this research area. chemimpex.com
Fundamental Coordination Principles of Platinum(IV) Centers with Hydroxyl Ligands
The coordination chemistry of Sodium Hexahydroxyplatinate(IV) is governed by the principles that apply to platinum(IV) centers. Platinum(IV) has a d⁶ electron configuration, which strongly favors an octahedral coordination geometry. rsc.orgnih.gov In the case of Sodium Hexahydroxyplatinate(IV), the central platinum ion is coordinated to six hydroxyl ligands, forming the [Pt(OH)₆]²⁻ anion. chemimpex.comevitachem.com
The bonding in this complex involves the donation of electron pairs from the oxygen atoms of the hydroxyl ligands to the empty d²sp³ hybrid orbitals of the platinum(IV) ion. This results in a stable, low-spin octahedral complex. rsc.org The coordination number of the platinum is 6. ncert.nic.in
The hydroxyl ligands can participate in hydrogen bonding, which can influence the crystal structure and solubility of the compound. The Pt-OH bond distance in related Pt(IV) hydroxo complexes has been observed to be around 2.018(2) Å and 2.028(5) Å. acs.org The reactivity of the complex is also influenced by the nature of the ligands; hydroxo ligands generally make the complex less susceptible to reduction compared to other ligands like chlorides. nih.gov
The synthesis of Sodium Hexahydroxyplatinate(IV) typically involves the treatment of a platinum(IV) source, such as chloroplatinic acid, with a sodium hydroxide (B78521) solution. evitachem.com This process leads to the formation of the stable hexahydroxyplatinate(IV) anion in an alkaline medium. evitachem.com
Table 1: Properties of Sodium Hexahydroxyplatinate(IV)
| Property | Value | Reference |
| Chemical Formula | Na₂Pt(OH)₆ | chemimpex.comamericanelements.comsamaterials.comcolonialmetals.comscbt.com |
| Molecular Weight | ~343.1 - 349.16 g/mol | chemimpex.comevitachem.comamericanelements.comsamaterials.comcolonialmetals.comscbt.com |
| Appearance | Yellow to orange powder | chemimpex.comevitachem.comamericanelements.comsamaterials.com |
| Melting Point | 150 °C (decomposes) | chemimpex.comevitachem.comamericanelements.comsamaterials.com |
| CAS Number | 12325-31-4 | chemimpex.comamericanelements.comsamaterials.comcolonialmetals.comscbt.commatthey.com |
| Solubility | Generally insoluble in water, but forms stable solutions at high pH. evitachem.com Slowly reacts with atmospheric carbon dioxide. evitachem.commatthey.com | evitachem.commatthey.com |
Properties
Molecular Formula |
H12Na2O6Pt+2 |
|---|---|
Molecular Weight |
349.16 g/mol |
IUPAC Name |
disodium;platinum;hexahydrate |
InChI |
InChI=1S/2Na.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
InChI Key |
NGWKAAFKKBPMQA-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].[Pt] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Hexahydroxyplatinate Iv
Conventional Synthetic Routes: Reaction of Platinum(IV) Chloride with Sodium Hydroxide (B78521)
The most common and well-established method for synthesizing sodium hexahydroxyplatinate(IV) involves the reaction of a platinum(IV) source, typically chloroplatinic acid (H₂PtCl₆), with a strong base, such as sodium hydroxide (NaOH). evitachem.comgoogle.com
The general process can be outlined in the following steps:
Dissolution of Platinum: The synthesis often begins with the dissolution of platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid. evitachem.comgoogle.com
Reaction with Sodium Hydroxide: The resulting chloroplatinic acid solution is then treated with an excess of sodium hydroxide solution. evitachem.comgoogle.com This reaction leads to the formation of the hexahydroxyplatinate(IV) complex ion, [Pt(OH)₆]²⁻, and the precipitation of sodium hexahydroxyplatinate(IV). The reaction is typically carried out by boiling the mixture for several hours. google.com
Isolation and Purification: The solid product is then separated by filtration, washed to remove impurities such as chloride and excess sodium ions, and dried. google.comunicamp.br
A patent describing a similar process specifies using a 1.5 to 3.5 times molar excess of sodium hydroxide relative to platinum and boiling for 4 to 6 hours. google.com This method is noted for its simplicity and high yield, often exceeding 96% under controlled conditions. evitachem.comgoogle.com
Preparation as a Precursor for Diverse Platinum Compounds
Sodium hexahydroxyplatinate(IV) serves as a crucial intermediate in the synthesis of various platinum-containing materials, owing to its reactivity and the ability to be converted into other platinum species. chemimpex.com
Synthesis of Platinum-based Catalysts
A significant application of sodium hexahydroxyplatinate(IV) is as a precursor for the preparation of platinum-based catalysts. evitachem.comchemimpex.comsamaterials.com These catalysts are vital in numerous industrial processes, including automotive exhaust treatment and fuel cells. evitachem.comchemimpex.com The synthesis of these catalysts often involves impregnating a support material, such as alumina (B75360) or carbon, with a solution of a platinum precursor. samaterials.comresearchgate.net Sodium hexahydroxyplatinate(IV) is a suitable precursor because it can be readily converted to platinum metal or platinum oxide nanoparticles on the support surface through reduction or calcination. chemimpex.com The absence of poisoning ions like chloride in the final catalyst is a key advantage of using this precursor. unicamp.br
Formation of Platinum Nitrate (B79036) Solutions from Hexahydroxoplatinates(IV)
Sodium hexahydroxyplatinate(IV) is a key starting material for producing platinum(IV) nitrate solutions. unicamp.brepa.gov Platinum nitrate is considered a highly promising precursor for supported platinum catalysts due to its low thermal stability and the fact that its nitric acid solutions are virtually free of catalyst poisons like alkali metal and chloride ions. unicamp.br The process generally involves the conversion of sodium hexahydroxyplatinate(IV) to hexahydroxyplatinic acid, which is then dissolved in nitric acid. unicamp.brgoogle.com
Preparation of Hexahydroxyplatinic Acid from Sodium Hexahydroxyplatinate(IV)
Hexahydroxyplatinic acid (H₂Pt(OH)₆) is a critical intermediate derived from sodium hexahydroxyplatinate(IV). evitachem.comgoogle.com It is typically prepared by the acidification of a sodium hexahydroxyplatinate(IV) solution.
The general procedure involves:
Dissolving sodium hexahydroxyplatinate(IV) in water. google.com
Adding an acid, such as nitric acid or acetic acid, to adjust the pH to a range of 3.5 to 5.5. google.com This causes the precipitation of pale yellow hexahydroxyplatinic acid. google.com
The resulting solid is then filtered, washed with water and acetone, and dried under vacuum. google.com
Yields for this process are reported to be high, often in the range of 95.9% to 98.4%. google.com The resulting hexahydroxyplatinic acid can then be used in further synthetic steps, such as the preparation of platinum nitrate solutions. unicamp.brgoogle.com
Scalable Synthesis Approaches and Process Optimization Considerations
For industrial applications, the scalability of the synthesis of sodium hexahydroxyplatinate(IV) and its derivatives is a major consideration. Research has focused on optimizing reaction conditions to improve yield, purity, and process efficiency. unicamp.brdtu.dk
Key considerations for scalable synthesis include:
Raw Material Purity: The purity of the initial platinum source and reagents directly impacts the quality of the final product. google.com
Reaction Parameters: Precise control over factors like reactant concentrations, temperature, and reaction time is crucial for consistent product quality and high yields. google.com
Filtration and Washing: The physical properties of the precipitated sodium hexahydroxyplatinate(IV), such as its particle size and morphology, can affect the efficiency of filtration and washing steps. evitachem.com
Coordination Chemistry and Structural Elucidation
Octahedral Geometry of the [Pt(OH)₆]²⁻ Anion
The hexahydroxyplatinate(IV) anion, [Pt(OH)₆]²⁻, is the central component of sodium hexahydroxyplatinate(IV). This anion features a platinum(IV) ion at its center, coordinated to six hydroxide (B78521) ligands. americanelements.comncert.nic.in This arrangement results in an octahedral geometry, a common and stable configuration for coordination complexes with a coordination number of six. ncert.nic.invedantu.com The platinum atom resides at the center of the octahedron, with the six hydroxide groups positioned at the vertices. This symmetrical arrangement minimizes repulsion between the electron-rich ligands. quiz-maker.com
The platinum(IV) center has a d⁶ electron configuration. nih.gov In an octahedral field, these d-orbitals are split into two energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). ncert.nic.in For a d⁶ ion like Pt(IV), which is a third-row transition metal, the crystal field splitting is large, favoring a low-spin configuration where all six d-electrons pair up in the t₂g orbitals. ncert.nic.in This electron configuration contributes to the kinetic inertness often observed in Pt(IV) complexes. nih.govnih.gov
Ligand Field Theory and Electronic Configuration of Platinum(IV) in Hydroxo Complexes
Ligand field theory (LFT) provides a more advanced model for understanding the electronic structure of coordination compounds like [Pt(OH)₆]²⁻ by considering the covalent nature of the metal-ligand bond. wikipedia.org In the case of the hexahydroxyplatinate(IV) anion, the interaction between the platinum(IV) ion and the hydroxide ligands leads to the formation of molecular orbitals. The six d-electrons of the Pt(IV) ion occupy the non-bonding t₂g orbitals, resulting in a stable electronic state. researchgate.netresearchgate.net
Research has indicated that for many octahedral platinum(IV) complexes, especially those with electronegative ligands like halogens and chalcogens, an "inverted ligand field" may occur. researchgate.netresearchgate.net In this scenario, the metal d-orbitals are fully occupied, and the lowest unoccupied molecular orbitals (LUMOs) are primarily centered on the ligands. researchgate.netresearchgate.net However, studies suggest that Pt-O bonding, as found in hydroxo complexes, represents a case that is intermediate between the classic ligand field theory and the inverted ligand field model. researchgate.net
Stability in Aqueous and Non-Aqueous Solution Environments
Sodium hexahydroxyplatinate(IV) is typically supplied as a high pH solution and is noted for its stability and solubility in aqueous environments. matthey.comchemimpex.comfishersci.com This stability is crucial for its application as a precursor in the synthesis of platinum-based catalysts. chemimpex.com However, the compound is known to react slowly with carbon dioxide from the air, which can affect the pH of the solution. matthey.comevitachem.com While generally stable, it can decompose into platinum oxides and sodium oxide when subjected to heat or strong oxidizing agents. evitachem.com The stability of platinum(IV) complexes is attributed to their low spin d⁶ electronic configuration. nih.gov
Solution Chemistry and Speciation Studies
The behavior of the [Pt(OH)₆]²⁻ anion in solution is complex and can lead to the formation of various other platinum species.
In alkaline solutions, the [Pt(OH)₆]²⁻ anion can react with carbon dioxide. researchgate.netacs.orgnih.gov This interaction leads to the formation of platinum(IV) carbonato complexes. researchgate.netacs.orgnih.gov Studies utilizing multinuclear nuclear magnetic resonance spectroscopy have shown that these solutions contain a mixture of coexisting Pt(IV) carbonato complexes with different coordination modes (κ¹- and κ²-). researchgate.netacs.orgnih.gov
Under certain conditions, mononuclear platinum species in solution can undergo condensation to form polynuclear complexes. acs.orgnih.gov For instance, the gradual condensation of mononuclear platinum species in bicarbonate solutions can result in the formation of PtO₂ nanoparticles, which may aggregate and precipitate over time. acs.orgnih.gov The formation of polynuclear hydroxido-bridged platinum(IV) complexes has also been observed in acidic solutions. acs.org
Influence of Ligand Substitution on Coordination Environment
The coordination environment of platinum(IV) complexes can be significantly altered through ligand substitution reactions. libretexts.orgyoutube.com The kinetic inertness of Pt(IV) can make these reactions challenging. nih.gov The trans effect, a phenomenon where a ligand influences the rate of substitution of the ligand positioned trans to it, is a key factor in controlling the stereochemistry of these reactions, particularly in square planar Pt(II) complexes which can be precursors to Pt(IV) complexes. libretexts.orgrsc.org
In octahedral complexes, both cis and trans effects can be observed. libretexts.orgrsc.org The nature of the ligands, including their σ-donating and π-accepting properties, plays a crucial role in determining the lability of other ligands in the coordination sphere. nih.govacs.org For instance, ligands with strong σ-donating capabilities can weaken the bond of the ligand trans to them, increasing its rate of substitution. rsc.org The introduction of different ligands can lead to the formation of a wide variety of platinum(IV) complexes with diverse structures and properties. nih.govresearchgate.net
Interactive Data Table: Properties of Sodium Hexahydroxyplatinate(IV)
| Property | Value | Source(s) |
| Chemical Formula | Na₂Pt(OH)₆ | americanelements.commatthey.comsigmaaldrich.com |
| CAS Number | 12325-31-4 | matthey.comsigmaaldrich.comthermofisher.com |
| Molecular Weight | 343.10 g/mol | sigmaaldrich.com |
| Appearance | Clear yellow solution or powder | matthey.comsigmaaldrich.com |
| Melting Point | 150 °C (decomposes) | evitachem.comsigmaaldrich.com |
| Solubility | Soluble in aqueous solutions at high pH | chemimpex.comevitachem.com |
| Platinum Content | ~7-10% w/v in solution, 51.2-62.5% (gravimetric) in powder | matthey.comsigmaaldrich.com |
Chemical Reactivity and Reaction Mechanisms
Redox Behavior of Platinum(IV) Hydroxo Complexes
The redox chemistry of platinum(IV) hydroxo complexes, including sodium hexahydroxyplatinate(IV), is characterized by the reduction of the Pt(IV) center to a Pt(II) species. This transformation is a critical step in the activation of many platinum(IV) prodrugs in medicinal chemistry. The geometry of the platinum center changes from octahedral in Pt(IV) to square planar in Pt(II) upon reduction. rsc.org This process involves the transfer of two electrons and is often accompanied by the loss of the axial ligands. rsc.orgrsc.org
Reduction Mechanisms to Platinum(II) Species
The reduction of Pt(IV) complexes can proceed through two primary mechanisms: inner-sphere and outer-sphere electron transfer. rsc.orgrsc.org The specific pathway is influenced by the nature of the reducing agent and the ligands surrounding the platinum center.
Inner-sphere electron transfer involves the formation of a direct covalent bond between the Pt(IV) complex and the reducing agent, creating a bridged intermediate. wikipedia.org Through this bridge, an electron is transferred. This mechanism often requires a ligand on the platinum complex that can act as a bridge, such as a halide or hydroxide (B78521). wikipedia.org The formation of this bridged structure is a key step, and the reaction can be inhibited by bulky ligands that prevent this close association. wikipedia.org For instance, the reduction of certain Pt(IV) compounds by glutathione (B108866) is proposed to occur via an inner-sphere mechanism, where glutathione attacks a coordinated chloride ligand, forming a chloride-bridged activated complex that facilitates the two-electron transfer. nih.govresearchgate.net
In contrast, outer-sphere electron transfer occurs without the formation of a direct bond between the platinum center and the reducing agent. rsc.orgwikipedia.org The electron "jumps" from the reductant to the oxidant, with the coordination spheres of both remaining intact during the process. wikipedia.org This mechanism is more common when the ligands on the platinum complex are kinetically inert to substitution or when steric hindrance prevents the close approach required for an inner-sphere pathway. wikipedia.org The reduction of some Pt(IV) complexes by ascorbate (B8700270) has been suggested to proceed through an outer-sphere mechanism, particularly when the ascorbate is deprotonated to the more reactive ascorbate dianion (Asc²⁻). rsc.org
Influence of Biological and Chemical Reducing Agents on Reduction Kinetics
A variety of biological and chemical agents can reduce Pt(IV) complexes, with the kinetics of these reactions being highly dependent on the nature of the reductant. Common biological reducing agents include ascorbate (vitamin C), glutathione (GSH), cysteine, and methionine. rsc.org
The reduction rates are significantly influenced by the specific reducing agent and its concentration. For example, the thiolate species of glutathione (GS⁻) is a much more potent reductant for certain Pt(IV) complexes than the protonated form (GSH). nih.govresearchgate.net The pH of the environment plays a crucial role as it dictates the protonation state of both the reducing agent and potentially the platinum complex itself. nih.govresearchgate.net Studies have shown that the reduction of some Pt(IV) complexes by ascorbate and cysteine can have vastly different half-lives, highlighting the specificity of these interactions. rsc.org For instance, a Pt(IV) complex with dichlorido equatorial ligands was reduced significantly faster by ascorbate than by cysteine. rsc.org
The general reactivity trend for some biological reductants towards certain Pt(IV) prodrugs has been observed, though it can be complex-dependent. For the carboplatin (B1684641) prodrug cis,trans-[Pt(cbdca)(NH₃)₂Cl₂], both cysteine and glutathione were found to be significant reductants. nih.gov
Effects of Axial and Equatorial Ligands on Reduction Potential and Rate
The nature of the ligands coordinated to the platinum(IV) center, both in the axial and equatorial positions, has a profound impact on the reduction potential and the rate of reduction. rsc.orgacs.org
Axial Ligands: The electron-withdrawing power of the axial ligands is a key determinant of the reduction potential. acs.org More electron-withdrawing axial ligands generally lead to a less negative (more positive) reduction potential, making the complex easier to reduce. acs.orgiaea.org The order of increasing reduction potential and rate for axial ligands is typically OH⁻ < OCOCH₃ < Cl⁻. acs.org Consequently, platinum(IV) complexes with hydroxido axial ligands, like sodium hexahydroxyplatinate(IV), are generally less prone to reduction compared to those with chloro or carboxylato ligands. rsc.orgacs.org However, hydroxido ligands can also participate in bridging, potentially facilitating inner-sphere electron transfer. rsc.org
Equatorial Ligands: The equatorial ligands also influence the reduction kinetics. acs.org Platinum(IV) complexes with dicarboxylato equatorial ligands have been shown to have lower reduction potentials and slower reduction rates compared to their analogues with dichlorido equatorial ligands. acs.org The steric bulk of both axial and equatorial ligands can also play a role, with bulkier ligands sometimes leading to faster reduction rates, possibly by influencing the approach of the reducing agent. rsc.org
| Platinum(IV) Complex Feature | Effect on Reduction | Source |
|---|---|---|
| More electron-withdrawing axial ligands (e.g., Cl⁻ vs. OH⁻) | Increases reduction potential and rate | acs.orgiaea.org |
| Dicarboxylato equatorial ligands vs. Dichlorido | Decreases reduction potential and rate | acs.org |
| Bulky axial and equatorial ligands | Can increase reduction rate | rsc.org |
Ligand Exchange and Aquation Reactions
While platinum(IV) complexes are generally considered kinetically inert, they can undergo ligand exchange and aquation reactions, albeit typically at slower rates than their platinum(II) counterparts. semanticscholar.org Aquation is a specific type of ligand exchange where a coordinated ligand is replaced by a water molecule.
For sodium hexahydroxyplatinate(IV), which is often supplied in a high pH solution, reactivity with atmospheric carbon dioxide has been noted. matthey.com This suggests that the hydroxide ligands can be subject to reaction. In acidic or neutral solutions, the hydroxo ligands can be protonated, potentially leading to aquation where a water molecule replaces a hydroxide. The aquation of platinum(IV) complexes can be a complex process, sometimes catalyzed by the presence of Pt(II) species. capes.gov.br The anation reaction, the reverse of aquation where an anion replaces a coordinated water molecule, has also been studied for related platinum(IV) aqua complexes. capes.gov.br
Carboxylation Reactions of Kinetically Inert Platinum(IV) Hydroxy Complexes
The kinetic inertness of platinum(IV) complexes makes them suitable candidates for developing therapeutic agents. nih.gov The carboxylation of kinetically inert Pt(IV) hydroxy complexes represents a key strategic step in the synthesis of orally active platinum(IV) antitumor agents. scilit.comacs.orgacs.org This process allows for the introduction of carboxylate ligands, which can modify the pharmacological properties of the complex.
The reaction mechanism takes advantage of the inherent stability of the Pt(IV) core. acs.org The process involves the reaction of a Pt(IV) dihydroxy complex with a carboxylic acid anhydride. This reaction is not a simple substitution but proceeds through an activated intermediate. The general transformation can be represented as:
[Pt(IV)(L)₂(OH)₂] + (RCO)₂O → [Pt(IV)(L)₂(OOCR)₂] + H₂O
Where 'L' represents other ligands in the coordination sphere (e.g., ammine or amine groups) and 'R' is an organic group. This method provides a pathway to a variety of platinum(IV) carboxylates that show potential as antitumor drugs. acs.org Research in this area has led to the successful synthesis of numerous platinum(IV) complexes with dicarboxylate axial ligands, demonstrating the versatility of this carboxylation strategy. acs.orgnih.gov
Table 1: Overview of Carboxylation Reaction
| Reactant Type | Reagent | Product Type | Significance |
|---|---|---|---|
| Kinetically Inert Pt(IV) Hydroxy Complex | Carboxylic Acid Anhydride | Pt(IV) Dicarboxylate Complex | Synthesis of potential orally active antitumor agents. scilit.comacs.orgacs.org |
Reaction Pathways in Advanced Material Synthesis
Sodium hexahydroxyplatinate(IV) serves as a critical precursor in the bottom-up fabrication of sophisticated nanomaterials. chemimpex.com Its aqueous solubility and the specific chemistry of the [Pt(OH)₆]²⁻ anion are leveraged in processes like galvanic replacement and atomic layer deposition. chemimpex.commatthey.com
Galvanic replacement is a versatile technique used to create hollow or core-shell bimetallic nanostructures. nsf.govmdpi.com The process relies on the difference in electrochemical potential between two different metals. A less noble metal, often in the form of a nanoparticle or nanowire, acts as a sacrificial template. When introduced to a solution containing ions of a more noble metal, a spontaneous redox reaction occurs. mdpi.com
In the context of forming platinum-containing core-shell structures, a sacrificial template, such as silver (Ag) nanowires, is exposed to a solution of a platinum salt, which can include sodium hexahydroxyplatinate(IV). researchgate.netnd.edu The general reaction is:
4Ag (s) + [Pt(OH)₆]²⁻ (aq) → Pt (s) + 4Ag⁺ (aq) + 6OH⁻ (aq)
The silver from the nanowire is oxidized and dissolves into the solution, while the platinum(IV) ions are reduced and deposit onto the surface of the remaining silver, forming a platinum shell. researchgate.netnd.edu This method allows for precise control over the morphology and composition of the resulting core-shell nanowires, which have applications in catalysis and electronics. nsf.govmdpi.com The use of various platinum reagents, including Na₂[Pt(OH)₆], has been instrumental in synthesizing Pt-based nanostructures with enhanced catalytic activities. nd.edu
Table 2: Galvanic Replacement for Pt Core-Shell Nanostructures
| Sacrificial Template | Platinum Precursor | Reaction Driving Force | Resulting Structure |
|---|---|---|---|
| Silver (Ag) nd.edu | Na₂[Pt(OH)₆] nd.edu | Difference in electrochemical potential between Ag/Ag⁺ and Pt/Pt(IV) mdpi.com | Ag-Pt Core-Shell Nanowires researchgate.net |
| Copper (Cu) nd.edu | H₂PtCl₆ | Difference in electrochemical potential between Cu/Cu²⁺ and Pt/Pt(IV) mdpi.com | Pt Nanoshells mdpi.com |
| Nickel (Ni) researchgate.net | K₂PtCl₄ | Difference in electrochemical potential between Ni/Ni²⁺ and Pt/Pt(IV) mdpi.com | Pt Nanoparticles on Ni wire researchgate.net |
Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds materials one atomic layer at a time. utexas.edunanomembranes.org It relies on sequential, self-limiting surface reactions. nih.gov For the deposition of platinum, a platinum-containing precursor and a co-reactant (like oxygen) are pulsed into a reaction chamber separately. nih.gov
While precursors like (methylcyclopentadienyl)trimethylplatinum(IV) (MeCpPtMe₃) are commonly studied, the principles apply to other precursors. nih.gov If a precursor like sodium hexahydroxyplatinate(IV) were used, the ALD cycle would involve distinct surface reactions.
Precursor Pulse: The Na₂[Pt(OH)₆] is introduced to the substrate. The hydroxide ligands would react with functional groups on the surface, leading to the chemisorption of a platinum-containing species. This reaction is self-limiting; once the surface sites are saturated, no more precursor can adsorb. nanomembranes.org
Purge: Excess, non-reacted precursor is removed from the chamber by an inert gas.
Co-reactant Pulse: A second precursor, such as an oxygen plasma or ozone, is introduced. This co-reactant reacts with the adsorbed layer to form a pure platinum film and volatile byproducts (like water), regenerating the reactive surface sites for the next cycle. nih.gov
Purge: The volatile byproducts are purged, completing one ALD cycle.
This cyclic process allows for the deposition of highly conformal and uniform platinum films with precise thickness control, which is crucial for applications in microelectronics and catalysis. aps.org The chemistry of the precursor's ligands—in this case, hydroxyl groups—is fundamental to achieving the self-limiting surface reactions that define the ALD process. nih.gov
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of platinum complexes in solution.
Platinum-195 (195Pt) NMR for Speciation and Reaction Monitoring
Platinum-195 NMR is particularly informative due to the high sensitivity of the 195Pt nucleus to its chemical environment. wikipedia.orghuji.ac.il The chemical shifts in 195Pt NMR spectra span a very wide range, making it possible to distinguish between different platinum species in solution. wikipedia.org This technique is instrumental in monitoring the hydrolysis and substitution reactions of platinum complexes. For instance, the progressive substitution of chloride ligands by hydroxide (B78521) ions in [PtCl6]2- to form various [PtCl6-n(OH)n]2- species, including the fully hydrolyzed [Pt(OH)6]2- (the anion of sodium hexahydroxyplatinate(IV)), can be tracked by observing the appearance of new peaks at distinct chemical shifts. researchgate.netresearchgate.net
A detailed study of the hydrolysis of [PtCl6]2- in alkaline solutions showed that while various chloro-hydroxo platinum(IV) species are readily formed, achieving complete conversion to [Pt(OH)6]2- at room temperature can be challenging. researchgate.net The chemical shift of [Pt(OH)6]2- is significantly different from that of its halogenated precursors, appearing at a distinct downfield position. nih.gov The high sensitivity of 195Pt NMR also allows for the observation of subtle effects, such as those from different chlorine isotopes (35Cl/37Cl), which can provide further structural information. huji.ac.ilresearchgate.net
Below is a table summarizing the typical 195Pt NMR chemical shifts for a series of platinum(IV) chloro-hydroxo complexes, illustrating the trend upon substitution of chloride with hydroxide.
| Compound | Chemical Shift (ppm) vs. [PtCl6]2- |
| cis-[PtCl4(OH)2]2- | ~1050 |
| fac-[PtCl3(OH)3]2- | ~1600 |
| trans-[PtCl2(OH)4]2- | ~2200 |
| [PtCl(OH)5]2- | ~2800 |
| [Pt(OH)6]2- | ~3400 |
Note: These are approximate values and can vary based on experimental conditions.
Multinuclear (1H, 13C, 15N) NMR for Ligand Characterization and Dynamics
While 195Pt NMR provides direct information about the platinum center, multinuclear NMR techniques focusing on ligand atoms such as 1H, 13C, and 15N are essential for characterizing the organic ligands that may be attached to the platinum core in more complex derivatives. huji.ac.ilnih.gov For sodium hexahydroxyplatinate(IV) itself, 1H NMR can be used to observe the protons of the hydroxide ligands. The chemical shift and dynamics of these protons can provide information about hydrogen bonding and exchange processes with the solvent. hmdb.ca In more complex systems where organic ligands are present, 1H and 13C NMR are crucial for confirming the structure and purity of the ligands and for studying their coordination to the platinum center. nih.gov
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of sodium hexahydroxyplatinate(IV), IR spectroscopy is primarily used to confirm the presence of the hydroxyl (O-H) groups and the platinum-oxygen (Pt-O) bonds. The O-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm-1, while the Pt-O stretching and bending vibrations are observed at lower frequencies, generally below 600 cm-1. rsc.org The position and shape of these bands can provide insights into the strength of hydrogen bonding within the crystal lattice. researchgate.net
X-ray Absorption Spectroscopy (XANES, EXAFS) for Oxidation State and Local Structure Determination
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. X-ray Absorption Near Edge Structure (XANES) is particularly sensitive to the oxidation state of platinum. nih.govbohrium.com For sodium hexahydroxyplatinate(IV), the XANES spectrum at the Pt LIII-edge exhibits a characteristic white line feature whose energy and intensity are indicative of the +4 oxidation state. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS) analysis provides quantitative information about the local structure around the platinum atom, including the number of neighboring atoms, their distance from the platinum center, and the degree of disorder. bohrium.comnih.gov For sodium hexahydroxyplatinate(IV), EXAFS analysis would confirm the coordination of six oxygen atoms from the hydroxide ligands to the platinum center and determine the precise Pt-O bond lengths.
Mass Spectrometry (Electrospray Ionization Mass Spectrometry, ESI-MS) for Molecular Ion Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact molecular ions from solution to the gas phase for mass analysis. nih.govyoutube.com For sodium hexahydroxyplatinate(IV), ESI-MS can be used to confirm the molecular weight of the [Pt(OH)6]2- anion. chempap.orgchemicalpapers.com The technique is particularly useful for characterizing the various species present in solution during hydrolysis or other reactions. chempap.orgnih.gov High-resolution ESI-MS can provide highly accurate mass measurements, which aids in the unambiguous identification of the chemical formula of the detected ions. nih.govelsevierpure.com
Electron Microscopy (Scanning Electron Microscopy, SEM; Transmission Electron Microscopy, TEM) for Nanomaterial Characterization
When sodium hexahydroxyplatinate(IV) is used as a precursor for the synthesis of platinum-based nanomaterials, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for characterizing the morphology, size, and dispersion of the resulting nanoparticles. mdpi.comresearchgate.net SEM provides images of the sample surface with information on particle size and shape distribution. mdpi.com TEM offers higher resolution images, allowing for the detailed visualization of individual nanoparticles, their crystal structure, and their interface with a support material. nih.govresearchgate.net These techniques are crucial for understanding how the synthesis conditions, with sodium hexahydroxyplatinate(IV) as the precursor, influence the final properties of the nanomaterials. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For sodium hexahydroxyplatinate(IV), XPS is instrumental in verifying the +4 oxidation state of the platinum center.
In the analysis of materials synthesized using sodium hexahydroxyplatinate(IV), the high-resolution XPS spectrum of the Pt 4f region is of particular interest. The spectrum is expected to show two peaks due to spin-orbit splitting, corresponding to the Pt 4f₇/₂ and Pt 4f₅/₂ core levels. The binding energy of these peaks is indicative of the platinum's oxidation state. For a platinum(IV) species, these binding energies are shifted to higher values compared to metallic platinum(0).
Detailed research on heterostructures synthesized using Na₂Pt(OH)₆ has provided specific binding energy values that can serve as a reference. nih.gov In one such study, the Pt 4f spectrum showed distinct peaks for both Pt(0) and Pt(IV) states. nih.gov The deconvolution of the high-resolution Pt 4f spectrum revealed the presence of Pt⁴⁺ with binding energies at approximately 72.52 eV for Pt 4f₇/₂ and 75.90 eV for Pt 4f₅/₂. nih.gov These values are slightly higher than those for bulk metallic platinum, which are typically found around 72.0 eV and 75.0 eV for the Pt 4f₇/₂ and Pt 4f₅/₂ peaks, respectively. metu.edu.tr
The presence of these characteristic peaks confirms the successful incorporation of platinum in its +4 oxidation state into the material's surface. The relative area of these peaks can also be used to quantify the amount of Pt(IV) on the surface compared to other platinum species or other elements.
Table 1: Representative XPS Binding Energies for Platinum Species
| Species | Core Level | Binding Energy (eV) |
|---|---|---|
| Pt(0) | Pt 4f₇/₂ | ~72.05 nih.gov |
| Pt(0) | Pt 4f₅/₂ | ~75.35 nih.gov |
| Pt(IV) | Pt 4f₇/₂ | ~72.52 nih.gov |
| Pt(IV) | Pt 4f₅/₂ | ~75.90 nih.gov |
UV-Visible Spectroscopy for Reaction Progress Monitoring and Complex Characterization
UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying transition metal complexes like sodium hexahydroxyplatinate(IV). The technique measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions. For Pt(IV) complexes, the UV-Vis spectrum is typically characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
The [Pt(OH)₆]²⁻ anion has an octahedral geometry. As a d⁶ metal ion, the electronic transitions of Pt(IV) are generally weak d-d bands, which are formally spin-forbidden. However, more intense LMCT bands are often observed. These arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital. In the case of the hexahydroxyplatinate(IV) ion, these would be transitions from the p-orbitals of the hydroxide ligands to the empty d-orbitals of the Pt(IV) center.
UV-Vis spectroscopy can be effectively used to monitor the progress of reactions involving sodium hexahydroxyplatinate(IV). For example, in the synthesis of platinum-containing nanomaterials where Na₂Pt(OH)₆ is used as a precursor, the disappearance of the characteristic LMCT band of the [Pt(OH)₆]²⁻ complex and the appearance of new spectral features, such as the surface plasmon resonance band for platinum nanoparticles, can be tracked over time to determine reaction kinetics and completion. metu.edu.tr
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the primary technique for determining the solid-state structure of crystalline materials. It provides detailed information about the crystal lattice, including lattice parameters, space group, and atomic positions.
Studies have shown that sodium hexahydroxyplatinate(IV) crystallizes in the trigonal system. materialsproject.orgresearchgate.net The structure consists of layers of [Pt(OH)₆]²⁻ octahedra and Na⁺ ions. The platinum atom is at the center of an octahedron formed by six hydroxide groups. evitachem.com
There is a slight variation in the reported lattice parameters from different sources, which is common in crystallography and can depend on the specific experimental conditions and whether the sample is deuterated. The Materials Project database reports the structure of Na₂Pt(OH)₆ in the trigonal space group P-3 (space group number 147). materialsproject.org A separate study on the hydroflux crystal growth of platinum group metal hydroxides confirms the trigonal P-3 space group for Na₂Pt(OH)₆. researchgate.net The structural data from these sources are summarized in the table below.
Table 2: Crystallographic Data for Sodium hexahydroxyplatinate(IV)
| Parameter | Value (Materials Project) materialsproject.org | Value (ResearchGate) researchgate.net |
|---|---|---|
| Crystal System | Trigonal | Trigonal |
| Space Group | P-3 | P-3 |
| Lattice Parameter a | 5.918 Å | 5.7984(8) Å |
| Lattice Parameter b | 5.918 Å | 5.7984(8) Å |
| Lattice Parameter c | 4.616 Å | 4.6755(9) Å |
| Angle α | 90° | 90° |
| Angle β | 90° | 90° |
| Angle γ | 120° | 120° |
The XRD pattern of a powdered sample of sodium hexahydroxyplatinate(IV) would show a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are a unique "fingerprint" of the compound, allowing for its identification and confirmation of its phase purity.
Computational and Theoretical Studies of Sodium Hexahydroxyplatinate Iv
Computational chemistry provides powerful tools to investigate the properties and reactivity of platinum compounds at an atomic level. For sodium hexahydroxyplatinate(IV), theoretical studies offer insights that are complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of chemical behavior.
Applications in Advanced Materials Science and Catalysis
Catalytic Applications in Organic Synthesis
Sodium hexahydroxyplatinate(IV) serves as a versatile precursor for catalysts used in a variety of organic synthesis reactions. chemimpex.comevitachem.com The compound's ability to activate substrates and facilitate electron transfer processes is central to its catalytic activity. evitachem.com The hydroxyl groups can also play a role in stabilizing reactive intermediates, which enhances reaction rates and selectivity. evitachem.com While specific, detailed research findings on its direct application in a wide array of named organic reactions are not extensively documented in general literature, its role as a precursor to catalytically active platinum species is well-established. chemimpex.comevitachem.com
Electrocatalysis and Electrochemical Sensor Development
The electrochemical properties of materials derived from sodium hexahydroxyplatinate(IV) are pivotal in the development of advanced electrochemical devices. chemimpex.com Its stability and solubility in aqueous solutions facilitate its use in these applications. chemimpex.com
In the realm of fuel cell technology, particularly Polymer Electrolyte Membrane (PEM) fuel cells, sodium hexahydroxyplatinate(IV) is a key ingredient. chemimpex.comzsw-bw.de It serves as a precursor for the synthesis of platinum-based catalysts, which are essential components of the membrane-electrode assembly (MEA), the core of a fuel cell. chemimpex.comevitachem.comzsw-bw.de The performance, durability, and efficiency of fuel cells are critically dependent on the catalytic layers of the anode and cathode. zsw-bw.de
Research focuses on optimizing these catalysts to enhance the oxygen reduction reaction, a key process in fuel cells. dtu.dk The use of sodium hexahydroxyplatinate(IV) allows for the creation of nanostructured catalysts that can improve the efficiency of these energy conversion devices. chemimpex.com However, impurities such as residual sodium nitrate (B79036) and chloride from the synthesis process can be detrimental, causing severe deactivation of the fuel cell catalyst. evitachem.com Therefore, high-purity grades of sodium hexahydroxyplatinate(IV) are essential for this application. evitachem.com
Table 1: Industrial Specifications for Sodium Hexahydroxyplatinate(IV) in Fuel Cell Applications
| Parameter | Specification |
| Platinum (Pt) Content | 56.4–62.5% (w/w) |
| Heavy Metals | <50 ppm aggregate |
| Soluble Salts | <0.5% w/w |
| Data sourced from EvitaChem evitachem.com |
The development of sensitive and selective electrochemical sensors is another area where sodium hexahydroxyplatinate(IV) finds application. chemimpex.com Materials derived from this compound are employed to improve the efficiency and performance of these sensors. chemimpex.com The high catalytic activity of platinum nanoparticles, which can be synthesized from sodium hexahydroxyplatinate(IV), enhances the detection capabilities for various analytes. nih.gov While the direct use of the compound itself as the primary sensing element is less common, its role as a precursor to the catalytically active component is crucial. chemimpex.comnih.gov
Nanomaterial Synthesis and Engineering
The controlled synthesis of nanomaterials with specific sizes and shapes is a cornerstone of modern materials science. Sodium hexahydroxyplatinate(IV) is a valuable precursor in this domain, particularly for platinum-based nanostructures.
Sodium hexahydroxyplatinate(IV) is widely used as a precursor for the synthesis of platinum nanoparticles. chemimpex.comvulcanchem.com The reduction of the platinum(IV) ions in solution leads to the formation of elemental platinum, which then nucleates and grows into nanoparticles. wikipedia.org The size and shape of these nanoparticles can be controlled by adjusting reaction parameters such as temperature and the concentration of stabilizing agents. wikipedia.org These platinum nanoparticles have a broad range of applications due to their catalytic and optical properties. wikipedia.org
The synthesis often involves the reduction of an alkaline solution of sodium hexahydroxyplatinate(IV). vulcanchem.com This method is advantageous as it can be performed under various conditions, including through gamma irradiation, to produce well-defined nanoparticles. vulcanchem.com
A more advanced application of sodium hexahydroxyplatinate(IV) is in the creation of core-shell nanostructures. metu.edu.tr These materials, which consist of a core of one material and a shell of another, can exhibit enhanced properties compared to their single-component counterparts. princeton.edu
A notable example is the synthesis of silver-platinum (Ag-Pt) core-shell nanowires. metu.edu.tr In this process, pre-synthesized silver nanowires serve as the core, and a solution of sodium hexahydroxyplatinate(IV) is used for the deposition of a platinum shell. metu.edu.tr The process relies on the galvanic replacement reaction between the silver core and the platinum ions in the solution. metu.edu.tr The resulting core-shell structures have shown improved stability, which is crucial for applications in flexible electronics and other optoelectronic devices. metu.edu.tr
High-Performance Coatings and Composites Development
| Property Enhancement | Application Area |
| Increased Durability | Protective Coatings |
| Corrosion Resistance | Industrial Components |
| Enhanced Mechanical Strength | Advanced Composites |
This table illustrates the benefits of using Sodium Hexahydroxyplatinate(IV) in coatings and composites.
Applications in Nuclear Reactor Water Chemistry (Noble Metal Chemical Addition)
A significant application of sodium hexahydroxyplatinate(IV) is in the mitigation of stress corrosion cracking (SCC) in the structural materials of nuclear power plants, particularly in Boiling Water Reactors (BWRs). researchgate.netiaea.org This technique, known as Noble Metal Chemical Addition (NMCA), involves injecting a dilute aqueous solution of a noble metal compound, such as sodium hexahydroxyplatinate(IV), into the reactor water. iaea.org
The process is typically carried out during a plant outage under specific temperature and pressure conditions to facilitate the deposition of fine platinum particles onto the surfaces of reactor internals. iaea.org These platinum particles act as catalysts, promoting the recombination of hydrogen with oxygen and hydrogen peroxide, which are radiolytically generated in the reactor water. researchgate.net This catalytic recombination lowers the electrochemical corrosion potential (ECP) of the stainless steel and nickel-based alloy components to a level below the critical potential for SCC initiation and propagation. researchgate.net The NMCA technique has been successfully applied in numerous BWRs worldwide to protect critical components from intergranular stress corrosion cracking. researchgate.netiaea.org
| Parameter | Condition |
| Water Temperature | 130 ± 10 °C |
| Pressure | 0.1 to 0.3 MPa |
| Duration | Approximately 2 days |
This table outlines the typical conditions for the Noble Metal Chemical Addition (NMCA) process in a nuclear reactor. iaea.org
Environmental Chemistry and Remediation Research
Interaction with Geochemical Systems
The behavior of sodium hexahydroxyplatinate(IV) in natural geochemical environments is crucial for understanding its potential environmental fate and impact. Its interactions with common geological materials and its speciation in natural waters are key areas of study.
Sorption on Iron and Manganese Oxyhydroxides
Iron and manganese oxyhydroxides are ubiquitous and highly reactive components of soils, sediments, and aquatic systems. Their surfaces can act as significant sinks for various dissolved species, including platinum complexes.
The sorption of the hexahydroxyplatinate(IV) anion, [Pt(OH)₆]²⁻, onto iron oxyhydroxides like goethite and ferrihydrite is a key process influencing its mobility in the environment. Studies on the interaction of platinum complexes with iron oxide surfaces suggest that the attachment is influenced by factors such as the surface capping molecules and reaction temperature. nih.gov The negatively charged [Pt(OH)₆]²⁻ anion can be attracted to the positively charged surfaces of iron oxyhydroxides, which are common under acidic to neutral pH conditions. The exact nature of the bonding can involve electrostatic attraction and the formation of inner-sphere or outer-sphere complexes.
While specific research on the sorption of sodium hexahydroxyplatinate(IV) onto manganese oxyhydroxides is limited, the principles governing its interaction with iron oxyhydroxides are likely to be similar. Manganese oxides, such as birnessite and cryptomelane, also possess variable surface charges and a high affinity for adsorbing metal ions. The redox potential of manganese oxides could also play a role in the speciation and retention of platinum at the mineral-water interface.
| Mineral | Interaction with [Pt(OH)₆]²⁻ | Influencing Factors |
| Iron Oxyhydroxides (e.g., Goethite, Ferrihydrite) | Sorption via electrostatic attraction and surface complexation. | pH, surface charge, temperature, presence of other ions. |
| Manganese Oxyhydroxides (e.g., Birnessite) | Likely sorption, potential for redox interactions. | pH, surface charge, redox potential of the system. |
This interactive table summarizes the expected interactions of the hexahydroxyplatinate(IV) anion with key geochemical substrates.
Occurrence and Speciation in Natural Waters (e.g., Seawater)
The occurrence of platinum in natural waters is typically at ultra-trace concentrations, often in the picomolar (pM) range. In uncontaminated seawater, dissolved platinum concentrations are generally very low.
The speciation of platinum in natural waters is complex and is influenced by factors such as pH, redox potential (Eh), and the presence of various ligands. In oxic seawater, which is typically slightly alkaline (pH ~8.2), the dominant aqueous species of platinum(IV) are expected to be hydroxide (B78521) and chloride complexes. Thermodynamic modeling suggests that in oxygenated seawater, platinum is likely to be present in forms such as PtCl₅(OH)²⁻.
The hexahydroxyplatinate(IV) anion, [Pt(OH)₆]²⁻, is the fully hydrolyzed form of platinum(IV) and would be more prevalent in alkaline conditions with low chloride concentrations. In typical seawater, with its high chloride content, mixed chloro-hydroxy species are more likely to dominate. However, in specific freshwater environments with higher pH and lower chloride levels, the contribution of [Pt(OH)₆]²⁻ to the total dissolved platinum concentration could be more significant.
| Water Body | Typical Platinum Concentration | Dominant Platinum(IV) Species |
| Open Ocean Seawater | ~0.1 - 1.0 pM | Chloro-hydroxy complexes (e.g., PtCl₅(OH)²⁻) |
| Coastal Seawater | Can be higher due to terrestrial inputs | Chloro-hydroxy complexes, potentially some contribution from fully hydrolyzed species depending on local conditions. |
| Freshwater (alkaline) | Variable, generally low | Hydroxide complexes, including potentially [Pt(OH)₆]²⁻ |
This data table presents typical concentrations and speciation of platinum in different aquatic environments.
Interactions with Biological Systems Academic Focus
Radiosensitization Mechanisms at the Molecular Level
Platinum complexes are known to enhance the efficacy of radiation therapy, a phenomenon known as radiosensitization. This synergistic effect is crucial for improving cancer treatment by augmenting the damage to tumor cells. nih.gov The underlying mechanisms are complex, involving the interplay between the platinum compound, cellular DNA, and the physical effects of ionizing radiation.
The combination of platinum-based chemotherapeutic agents and radiation therapy has become a standard treatment for various solid tumors. nih.gov The primary rationale for this approach is the ability of these drugs to act as radiosensitizers. nih.gov Ionizing radiation damages cells primarily by inducing lesions in DNA, ranging from single-strand breaks (SSBs) and base damage to more severe double-strand breaks (DSBs). nih.govmdpi.com The presence of platinum complexes significantly amplifies this damage. nih.gov
When platinum compounds bind to DNA, they form adducts. These platinated sites become focal points for radiation-induced damage. Research shows that the presence of platinum adducts preferentially enhances the formation of complex and clustered DNA damage, which includes multiple lesions such as SSBs, DSBs, and base lesions within a small region of the DNA helix (1-2 helical turns). nih.govmdpi.com This type of complex damage is particularly difficult for cellular repair mechanisms to resolve, leading to increased cell death. nih.govmdpi.com Studies on complexes like cisplatin, carboplatin (B1684641), and oxaliplatin (B1677828) have demonstrated that even a small number of adducts can substantially increase the probability of radiation-induced DSBs. nih.gov For instance, the presence of just two platinum adducts in a plasmid DNA molecule was found to increase the likelihood of a double-strand break by a factor of 2.4 to 3.1, depending on the specific platinum compound. nih.gov This enhancement of complex DNA lesions is a key factor in the radiosensitizing effect of platinum drugs. nih.govnih.gov
A significant portion of the energy deposited in cells by ionizing radiation results in the production of a large number of secondary low-energy electrons (LEEs), with energies typically below 30 eV. nih.govmdpi.com These LEEs are now understood to be the primary species responsible for the enhanced DNA damage seen in the presence of platinum complexes. nih.gov
When LEEs interact with DNA that has been modified with platinum adducts, they can be captured by the platinated site through a quantum process known as electron resonance. nih.govnih.gov This process dramatically increases the cross-section for DNA damage. nih.gov The captured electron forms a transient negative ion, which can then cause the rupture of chemical bonds through mechanisms like dissociative electron attachment (DEA). nih.govutah.edu
Strikingly, experiments have shown that electrons with energies as low as 0.5 eV, which are subexcitation-energy electrons, can induce double-strand breaks in DNA modified by platinum drugs, a type of damage not observed in unmodified DNA at such low energies. nih.gov This indicates that the platinum adduct sensitizes the DNA molecule, making it susceptible to damage from electrons that would otherwise be harmless. nih.govresearchgate.net The enhancement of DNA damage, particularly clustered lesions, by LEEs is considered the dominant mechanism behind the radiosensitizing properties of platinum compounds. nih.gov
Interactive Table 1: Enhancement of DNA Double-Strand Breaks (DSB) by Platinum Complexes with 10-eV Electrons
| Platinum Complex | Factor of DSB Increase | P-value |
|---|---|---|
| Carboplatin | 3.1 | < 0.001 |
| Cisplatin | 2.5 | < 0.001 |
| Oxaliplatin | 2.4 | < 0.001 |
This table summarizes the significant increase in double-strand break yields when plasmid DNA is bound with different platinum complexes and irradiated with 10-eV electrons, as reported in research studies. nih.gov
Bioreduction of Platinum(IV) Complexes in Biological Environments
Platinum(IV) complexes, such as Sodium hexahydroxyplatinate(IV), are characterized by an octahedral geometry and a d⁶ electron configuration, which renders them kinetically inert and stable in the bloodstream. researchgate.netnih.gov For these complexes to become biologically active, they must first undergo reduction from the Pt(IV) oxidation state to the more reactive Pt(II) state. researchgate.netnih.gov This activation process typically occurs after the complex has entered a cell. nih.gov
The intracellular environment contains various biological reducing agents that can activate Pt(IV) prodrugs. researchgate.net The most commonly cited bioreductants are L-ascorbic acid (ascorbate) and glutathione (B108866) (GSH), which are present in relatively high concentrations within cells. nih.govrsc.orgresearchgate.net Other molecules, such as L-cysteine, L-methionine, and even some proteins, can also contribute to the reduction process. rsc.orgrsc.org
The reduction transforms the inert octahedral Pt(IV) complex into a square planar Pt(II) species, a process that involves the loss of the two axial ligands. rsc.org This reduction can proceed through different mechanisms, including inner-sphere and outer-sphere electron transfer. rsc.orgnih.gov
Inner-sphere mechanism : This involves the formation of a bridge between the Pt(IV) center and the reducing agent, often through one of the axial ligands (like a chloride). nih.gov
Outer-sphere mechanism : This involves the transfer of electrons from the reductant to the platinum center without direct bond formation. researchgate.netnih.gov
Studies have shown that ascorbic acid reduces Pt(IV) complexes to their Pt(II) counterparts, such as cisplatin. syr.edu In contrast, reduction by glutathione can sometimes lead to the formation of a Pt(II)-glutathione complex instead of cisplatin, indicating that the nature of the reductant influences the final active species. syr.edu
The rate and outcome of the bioreduction of Pt(IV) complexes are influenced by several key factors:
Nature of Ligands : The chemical properties of both the axial and equatorial ligands are critical. The presence of electron-withdrawing groups in the ligands can affect the reduction potential of the platinum center. rsc.org For example, Pt(IV) complexes with dichlorido equatorial ligands are reduced faster than those with dicarboxylato ligands. rsc.org
Steric Hindrance : The bulkiness of the ligands can influence the accessibility of the platinum center to reducing agents, thereby affecting the reaction rate. rsc.org
Type of Reducing Agent : Different bioreductants exhibit different efficiencies and can lead to different Pt(II) products. nih.govsyr.edu For instance, the dianionic form of ascorbate (B8700270) (Asc²⁻) is a significantly more powerful reductant than the monoprotonated form (HAsc⁻). researchgate.net
Cellular Environment : Factors such as pH and oxygen levels can impact the reduction process. Hypoxic (low oxygen) conditions, often found in solid tumors, have been shown to enhance the bioreduction of some Pt(IV) complexes. rsc.org
Interactive Table 2: Factors Affecting the Bioreduction of Platinum(IV) Complexes
| Factor | Influence on Bioreduction | Example/Observation |
|---|---|---|
| Ligand Electron-Withdrawing Power | Increases reduction rate | Complexes with more electron-withdrawing ligands exhibit faster reduction. rsc.org |
| Ligand Steric Hindrance | Increases reduction rate | Complexes with bulkier ligands can show faster reduction. rsc.org |
| Reducing Agent | Determines rate and products | Ascorbate and glutathione can produce different Pt(II) species. syr.edu Ascorbate (Asc²⁻) is a much stronger reductant than HAsc⁻. researchgate.net |
| Oxygen Level (Hypoxia) | Can enhance reduction | Hypoxia was found to be more efficient in inducing the bioreduction of certain Pt(IV) compounds. rsc.org |
Chemical Interactions with Biomolecules (e.g., DNA, Proteins)
Once a Pt(IV) complex is reduced to its active Pt(II) form, it can interact with a variety of cellular macromolecules. taylorfrancis.com The primary target for the anticancer activity of these compounds is widely recognized as nuclear DNA. mdpi.com
The activated Pt(II) species, now coordinatively unsaturated, can undergo aquation, where a ligand (like chloride) is replaced by a water molecule. This aquated species is highly reactive and readily binds to the nitrogen atoms of nucleotide bases in DNA. rsc.org The N7 position of guanine (B1146940) is the most frequent binding site. rsc.orgmdpi.com
These interactions lead to the formation of various platinum-DNA adducts, which are covalent bonds between the platinum atom and the DNA. The most common and therapeutically important adducts are:
Intrastrand crosslinks : These occur between two adjacent bases on the same DNA strand, most commonly between two guanines (GG adducts). mdpi.com
Interstrand crosslinks : These link the two opposite strands of the DNA double helix. rsc.org
The formation of these adducts causes significant distortion of the DNA structure, including bending and unwinding of the helix. rsc.org This structural damage interferes with fundamental cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov
Design Principles for Platinum(IV) Complexes with Modified Bioactivity (e.g., improved cellular uptake, selectivity)
The octahedral geometry of platinum(IV) complexes provides a versatile scaffold for the rational design of anticancer agents with enhanced bioactivity compared to their square planar platinum(II) counterparts. The key to this enhanced potential lies in the two additional axial coordination sites, which, along with the equatorial ligands, can be strategically modified to fine-tune the physicochemical and biological properties of the complex. These modifications aim to improve cellular uptake, increase selectivity for tumor tissue, and introduce novel mechanisms of action to overcome drug resistance.
A primary design strategy involves the modulation of the axial ligands. nih.govacs.org These ligands are released upon intracellular reduction of the Pt(IV) center to the active Pt(II) species, a process favored by the reductive environment of cancer cells. nih.govmonash.edu This inherent activation mechanism provides a foundational level of tumor selectivity. nih.gov The nature of the axial ligands can be tailored to influence several critical parameters:
Lipophilicity and Cellular Uptake: Increasing the lipophilicity of the complex is a common strategy to improve its ability to cross cell membranes. rsc.org This can be achieved by incorporating lipophilic moieties into the axial ligands. rsc.orgresearchgate.net For instance, the complex adamplatin(IV), which contains a lipophilic adamantylamine ligand, demonstrates significantly enhanced cellular uptake compared to cisplatin. researchgate.net The introduction of fluorinated ligands has also been shown to increase cellular accumulation and cytotoxicity. researchgate.net
Reduction Potential: The rate at which the Pt(IV) prodrug is activated is governed by its reduction potential, which is heavily influenced by the electronic properties of the axial ligands. acs.orgnih.gov Complexes with axial carboxylato ligands, for example, are more easily reduced than those with hydroxo ligands. nih.gov Fine-tuning the reduction potential is crucial; the complex must be stable enough to remain intact in the bloodstream but readily reduced within the tumor's reductive environment. acs.orgrsc.org
Bioactive Axial Ligands: A particularly innovative approach is the use of bioactive molecules as axial ligands. nih.govacs.org Upon reduction of the platinum center, these ligands are released alongside the cytotoxic Pt(II) agent, creating a "dual-threat" or "multi-action" prodrug. nih.gov This strategy can introduce additional mechanisms of cytotoxicity, such as the inhibition of tubulin polymerization or targeting mitochondria, potentially leading to synergistic anticancer effects and overcoming resistance. nih.gov
Targeting Moieties: To enhance selectivity, Pt(IV) complexes can be conjugated to targeting vectors that recognize and bind to receptors overexpressed on the surface of cancer cells. rsc.orgrsc.org This may involve attaching peptides, antibodies, or other molecules that guide the complex specifically to the tumor site, thereby increasing local concentration and minimizing exposure to healthy tissues. researchgate.netnih.gov For example, functionalizing nanocarriers with the Nrp-1-targeting peptide (CRGDK) has been shown to deliver a lethal dose of a Pt(IV) drug specifically to prostate cancer cells. researchgate.net
The table below summarizes various design strategies and their intended effects on the bioactivity of Pt(IV) complexes.
| Design Strategy | Modification | Intended Effect on Bioactivity | Reference |
| Modulation of Axial Ligands | Incorporation of lipophilic groups (e.g., adamantylamine) | Improved cellular uptake | rsc.orgresearchgate.net |
| Use of electron-withdrawing/donating groups | Tuning of reduction potential for selective activation | acs.orgnih.gov | |
| Attachment of bioactive molecules (e.g., dichloroacetate (B87207), tubulin inhibitors) | Dual-threat mechanism of action; overcoming resistance | rsc.orgnih.gov | |
| Targeted Delivery | Conjugation to tumor-targeting peptides (e.g., CRGDK) or antibodies | Increased selectivity for cancer cells; enhanced cellular uptake | researchgate.netnih.gov |
| Design for organelle-specific accumulation (e.g., mitochondria) | Novel mechanisms of action; overcoming resistance | nih.govrsc.org | |
| Nanoparticle Encapsulation | Formulation within liposomes, polymeric micelles, or gold nanoparticles | Improved stability, solubility, and tumor accumulation (EPR effect) | mit.edunih.govacs.org |
| Photoactivation | Incorporation of photo-labile ligands (e.g., azido (B1232118) ligands) | Spatiotemporal control of drug activation; high selectivity | rsc.org |
| Charge Modification | Altering the overall charge of the complex | Influencing cellular uptake and biodistribution | sensusimpact.com |
Beyond the axial ligands, recent research has demonstrated that the equatorial ligands can also be substituted, offering a new synthetic route to novel Pt(IV) complexes. nih.gov This allows for the attachment of three different bioactive moieties within a single platinum complex, creating the potential for targeted, triple-action prodrugs. nih.gov
Nanotechnology offers another powerful avenue for improving the bioactivity of Pt(IV) complexes. monash.edu Encapsulating these complexes within various nanocarriers—such as carbon nanotubes, gold nanoparticles, and polymeric micelles—can significantly alter their pharmacokinetic profiles. mit.eduacs.orgmit.edu Nanoparticle delivery can protect the drug from premature degradation, improve its solubility, prolong circulation time, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. monash.edumit.edu Furthermore, stimuli-responsive nanocages can be designed to release their Pt(IV) payload specifically in response to the high glutathione levels within cancer cells, providing another layer of selectivity. nih.gov
The table below provides examples of specific Pt(IV) complexes and the design principles employed to enhance their bioactivity.
| Complex Example | Key Design Feature | Observed Improvement | Reference |
| Adamplatin(IV) | Lipophilic adamantylamine ligand | 20- to 30-fold higher cellular uptake than cisplatin | researchgate.net |
| Mitaplatin | Axial dichloroacetate (DCA) ligands | Dual targeting of nuclear DNA (cisplatin) and mitochondria (DCA) | rsc.org |
| Diazido Pt(IV) Complexes | Photoactivatable azido ligands | High dark stability and potent cytotoxicity upon light irradiation | rsc.org |
| Pt(IV) complex in glutathione-responsive nanocage | Encapsulation in a stimuli-responsive nanocarrier | Successful intracellular release and activation in cancer cells | nih.gov |
Finally, photoactivated chemotherapy using Pt(IV) prodrugs represents a cutting-edge strategy for achieving high selectivity. rsc.org Diazido Pt(IV) complexes, for example, are stable and relatively non-toxic in the dark but can be activated by light to release the active Pt(II) species and other cytotoxic radicals. rsc.orgcapes.gov.br This approach allows for precise spatial and temporal control over drug activation, minimizing damage to surrounding healthy tissue.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Strategies for Platinum(IV) Hydroxo Complexes
The synthesis of platinum(IV) hydroxo complexes, including sodium hexahydroxyplatinate(IV), is a cornerstone for further research. Historically, these complexes were often generated through the oxidation of platinum(II) precursors with agents like hydrogen peroxide. acs.org However, the inertness of the platinum(IV) center often makes subsequent ligand substitution reactions challenging. acs.orgnih.gov This limitation has spurred the development of more sophisticated synthetic routes.
Future strategies will likely focus on:
Outer-Sphere Reactivity: Exploring reactions that occur on the ligands already coordinated to the platinum center without disrupting the primary coordination sphere. This can include reactions with electrophiles like acid anhydrides and isocyanates to form new carboxylato and carbamate (B1207046) complexes, respectively. nih.gov
Controlled Ligand Exchange: Developing methods for the selective substitution of both axial and equatorial ligands in platinum(IV) complexes. nih.gov Recent work has demonstrated the feasibility of hydrolyzing equatorial ligands in certain oxaliplatin(IV) complexes, opening up new avenues for creating novel structures that were previously inaccessible through traditional methods. nih.gov
Precursor Design: Synthesizing novel platinum(II) precursors with desired functionalities that can be retained upon oxidation to the platinum(IV) state. This approach allows for the incorporation of a wider variety of ligands from the outset. acs.org
A significant advancement in this area is the ability to incorporate bioactive ligands, which can confer additional functionalities to the platinum(IV) complex. acs.orgnih.gov This approach is crucial for the rational design of multifunctional platinum compounds.
Exploration of Advanced Catalytic Pathways for Sustainable Chemistry
Platinum complexes are renowned for their catalytic prowess. Future research will increasingly focus on harnessing platinum(IV) hydroxo complexes for sustainable chemical transformations. Key areas of exploration include:
Oxidation Catalysis: Investigating the use of platinum(IV) complexes as catalysts for the oxidation of organic substrates, such as the conversion of primary and secondary alcohols to aldehydes and ketones. mdpi.com The goal is to develop efficient catalytic systems that can utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide. mdpi.com
Single-Atom Catalysis (SACs): Dispersing individual platinum atoms on supportive materials to maximize atomic efficiency and catalytic activity. researchgate.net This approach holds immense promise for creating highly selective and durable catalysts for a variety of reactions, including those relevant to energy conversion and environmental remediation. researchgate.net
Polymer-Supported Catalysis: Functionalizing polymers, such as polysiloxanes, with platinum complexes. sciforum.net These materials combine the high activity often seen in homogeneous catalysis with the ease of separation and reusability characteristic of heterogeneous catalysts, which is particularly important given the high cost of platinum. sciforum.net
The development of these advanced catalytic systems will contribute to greener and more efficient chemical processes.
Integration in Multifunctional Materials for Novel Applications
The unique properties of sodium hexahydroxyplatinate(IV) and related complexes make them attractive components for the creation of advanced materials with tailored functionalities.
Metal-Organic Frameworks (MOFs): Incorporating platinum complexes into the porous structures of MOFs. acs.org The defined pore size and chemical environment of MOFs can be used to control the reactivity and accessibility of the platinum centers, leading to materials with applications in gas storage, separation, and catalysis. acs.org For instance, the pore size of a MOF can dictate whether a platinum complex can enter and be incorporated, influencing the final material's catalytic performance. acs.org
Luminescent Materials: Designing dinuclear platinum(II) complexes that can form excimer-like states, leading to low-energy emission. rsc.org While this research focuses on platinum(II), the principles could be extended to platinum(IV) systems, potentially leading to new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.
Nanoparticle Synthesis: Using platinum complexes as precursors for the controlled synthesis of platinum nanoparticles with specific morphologies. acs.org In-situ studies using techniques like synchrotron-based X-ray diffraction can provide real-time insights into the growth and evolution of these nanocrystals, enabling the rational design of nanoparticles for catalytic and electronic applications. acs.org
The integration of platinum(IV) hydroxo complexes into these material architectures opens up a vast design space for creating materials with unprecedented properties.
Deeper Mechanistic Insights into Bio-inorganic Interactions
Understanding the interactions of platinum(IV) complexes with biological systems is paramount, particularly for the development of therapeutic agents. Platinum(IV) complexes are generally considered prodrugs that are activated by reduction to the cytotoxic platinum(II) species within the cellular environment. nih.govrsc.org
Future research will delve deeper into:
Reduction Mechanisms: Elucidating the precise mechanisms of platinum(IV) reduction by biological reductants such as glutathione (B108866) and ascorbic acid. nih.govrsc.org This includes understanding whether the reduction occurs via inner-sphere or outer-sphere electron transfer and identifying the resulting platinum(II) species. rsc.org
DNA Interactions: Investigating how the platinum(II) species generated from the reduction of platinum(IV) complexes interact with DNA, which is considered a primary target. libretexts.orglibretexts.org This involves characterizing the types of DNA adducts formed and how these adducts interfere with DNA replication and transcription, ultimately leading to cell death. libretexts.orglibretexts.org
Protein Binding: Studying the interactions of platinum complexes with proteins, which can influence their transport, bioavailability, and off-target effects. acs.org The discovery of structure-specific recognition proteins (SSRPs) that bind to cisplatin-damaged DNA highlights the complexity of these interactions and their potential role in the drug's mechanism of action. libretexts.org
Computational methods, such as Density Functional Theory (DFT), will play an increasingly important role in modeling these interactions and providing a detailed understanding at the molecular level. researchgate.net
Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Studies
To gain a more comprehensive understanding of the behavior of platinum(IV) hydroxo complexes in various environments, the application of advanced analytical techniques is crucial.
| Analytical Technique | Application in Platinum(IV) Complex Research | Advantages | Limitations |
| UV-Vis Spectroscopy | Monitoring the reduction of Pt(IV) to Pt(II) by observing changes in the ligand-to-metal charge transfer (LMCT) band. rsc.org | Non-destructive, rapid measurements. rsc.org | Does not identify the reduction products. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Separating and quantifying Pt(IV) and Pt(II) species to monitor reduction kinetics. rsc.org | Accurate monitoring of the reduction process. rsc.org | Can require higher concentrations of the complex. semanticscholar.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the structure of platinum complexes and identifying reduction products in solution. rsc.org | Provides detailed structural information. rsc.org | May require the use of deuterated solvents. rsc.org |
| X-ray Absorption Near Edge Spectroscopy (XANES) | Probing the oxidation state of platinum within cells to confirm the intracellular reduction of Pt(IV) complexes. acs.org | Provides information on the electronic structure. | Requires specialized synchrotron facilities. |
| Fluorescence Spectroscopy | Monitoring the reduction process by attaching a fluorophore to the Pt(IV) complex and observing changes in fluorescence intensity upon reduction. rsc.org | High sensitivity. | Requires modification of the complex with a fluorophore. rsc.org |
| Synchrotron-based X-ray Diffraction | In-situ monitoring of the growth and evolution of platinum nanocrystals from precursor complexes. acs.org | Provides real-time structural information during dynamic processes. | Requires access to a synchrotron source. |
These techniques, especially when used in combination, will provide a more complete picture of the dynamic processes that platinum(IV) complexes undergo, from their synthesis and catalytic activity to their interactions within biological systems.
Rational Design of Platinum(IV) Complexes for Specific Research Objectives
The knowledge gained from the aforementioned research areas will culminate in the ability to rationally design platinum(IV) complexes with precisely tailored properties for specific applications.
This design process involves a multi-faceted approach:
Targeted Reactivity: Modifying the ligands of the platinum complex to control its reduction potential and, consequently, its activation profile. acs.org For example, complexes with trifluoroacetate (B77799) axial ligands are more readily reduced than those with hydroxo ligands. acs.orgrsc.org
Environmental Sensing: Developing platinum(IV) complexes that exhibit a change in their photophysical properties, such as fluorescence, upon reduction. mit.edu These complexes could serve as sensors to monitor the reducing environment within living cells. mit.edu
Overcoming Drug Resistance: Designing platinum(IV) compounds that can circumvent mechanisms of drug resistance. nih.gov One strategy involves tethering an inhibitor of an enzyme associated with resistance, such as glutathione-S-transferase, to the platinum complex. nih.gov
Targeted Delivery: Incorporating targeting moieties into the platinum(IV) complex to direct it to specific cells or tissues, thereby increasing its efficacy and reducing side effects. rsc.org
By systematically tuning the structural and electronic properties of platinum(IV) hydroxo complexes, researchers can create next-generation compounds for a wide range of applications in medicine, catalysis, and materials science.
Q & A
Basic: How can researchers optimize the synthesis of Sodium hexahydroxyplatinate(IV) to maximize yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key factors include:
- pH regulation : Maintain alkaline conditions (pH >10) to prevent premature hydrolysis of platinum precursors .
- Temperature control : Avoid exceeding 60°C during synthesis to mitigate thermal decomposition, which degrades product purity .
- Reaction time : Shorter reaction durations (2–4 hours) minimize side reactions, as prolonged heating promotes ligand dissociation .
Post-synthesis, centrifugal washing with deionized water removes unreacted chloride ions, while vacuum drying at 40°C preserves crystallinity .
Basic: What characterization techniques are recommended to confirm the structure and purity of Sodium hexahydroxyplatinate(IV)?
Methodological Answer:
A multi-technique approach is essential:
- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Quantifies platinum content (≥57% for pure samples) and detects trace metal impurities .
- X-ray Diffraction (XRD) : Validates crystalline structure by matching peaks to reference patterns (e.g., cubic symmetry with lattice parameters ~8.5 Å) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability; pure samples show a 15–20% mass loss at 120–150°C due to dehydration .
Basic: What are the critical stability considerations for storing Sodium hexahydroxyplatinate(IV)?
Methodological Answer:
Stability is highly sensitive to environmental conditions:
- Temperature : Store below 25°C to prevent dehydration and structural collapse, as decomposition initiates at 100°C .
- Humidity : Use desiccators with silica gel to avoid hygroscopic degradation .
- Light exposure : Shield from UV light, which accelerates redox reactions in aqueous suspensions .
For long-term storage, inert atmospheres (argon or nitrogen) minimize oxidative degradation .
Advanced: How can researchers resolve contradictions in reported solubility data for Sodium hexahydroxyplatinate(IV)?
Methodological Answer:
Discrepancies often arise from synthesis-dependent impurities or polymorphic variations. To address this:
- Purification : Re-crystallize samples from dilute NaOH solutions to remove sodium chloride byproducts .
- Dynamic Light Scattering (DLS) : Measure particle size distributions in aqueous suspensions; aggregates >200 nm indicate colloidal instability, not intrinsic insolubility .
- Solubility studies : Conduct under standardized conditions (e.g., 25°C, 0.1 M NaOH) to isolate pH-dependent dissolution behavior .
Advanced: What methodologies are suitable for investigating the thermal decomposition pathways of Sodium hexahydroxyplatinate(IV)?
Methodological Answer:
Advanced thermal analysis coupled with structural probes is critical:
- TGA-MS (Mass Spectrometry) : Identifies gaseous decomposition products (e.g., H₂O at 100–150°C, O₂ above 300°C) .
- In situ XRD : Tracks phase transitions during heating, such as conversion to Na₂PtO₃ at 250°C .
- Raman spectroscopy : Monands Pt–O bond vibrations to detect intermediate species (e.g., [Pt(OH)₄]²⁻) during decomposition .
Advanced: How to address discrepancies in catalytic performance data when using Sodium hexahydroxyplatinate(IV) as a precursor?
Methodological Answer:
Catalytic variability often stems from differences in precursor activation:
- pH control during deposition : Adjust solution pH to 3–5 to ensure complete reduction to metallic Pt nanoparticles .
- X-ray Absorption Spectroscopy (XAS) : Analyze Pt oxidation states (e.g., Pt⁴⁺ vs. Pt⁰) to correlate precursor integrity with catalytic activity .
- Surface area analysis : Use BET measurements to confirm nanoparticle dispersion; low surface areas (<50 m²/g) suggest agglomeration-related inefficiencies .
Basic: What safety protocols are critical when handling Sodium hexahydroxyplatinate(IV) in aqueous solutions?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles, which may cause respiratory irritation .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as alkaline solutions (pH >10) are corrosive .
- Waste disposal : Neutralize waste with dilute HCl before disposal to precipitate platinum residues for recycling .
Advanced: How to design experiments to study the redox behavior of Sodium hexahydroxyplatinate(IV) in varying pH environments?
Methodological Answer:
- Cyclic Voltammetry (CV) : Perform in buffered solutions (pH 2–12) to identify pH-dependent redox potentials (e.g., Pt⁴⁺/Pt²⁺ transitions at −0.2 V vs. SHE in acidic media) .
- In situ Raman spectroscopy : Monitor OH⁻ ligand dissociation kinetics during electrochemical cycling .
- Controlled potential electrolysis : Isolate reduction products (e.g., Na₂Pt(OH)₄) for structural validation via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
